molecular formula C16H18N2O3 B15399433 Succinic acid, 2-(m-(1,3,5-hexatrienyl)phenyl)hydrazide CAS No. 25375-16-0

Succinic acid, 2-(m-(1,3,5-hexatrienyl)phenyl)hydrazide

Cat. No.: B15399433
CAS No.: 25375-16-0
M. Wt: 286.33 g/mol
InChI Key: HYIIDAABDYGOAY-PORXBIHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinic acid, 2-(m-(1,3,5-hexatrienyl)phenyl)hydrazide (CAS: 25375-16-0) is a hydrazide derivative featuring a succinic acid backbone conjugated with a meta-substituted phenyl group bearing a 1,3,5-hexatrienyl chain . Its molecular formula is C₁₆H₁₈N₂O₃, and its structure includes a hydrazide linkage (-NH-NH₂) and a conjugated hexatrienyl system (Figure 1). This compound is notable for its extended π-conjugation, which may enhance electronic properties and biological interactions compared to simpler hydrazides.

Properties

CAS No.

25375-16-0

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-(1,3-dihydroxypropan-2-yl)-6-[(1E,3E)-hexa-1,3,5-trienyl]-N-iminobenzamide

InChI

InChI=1S/C16H18N2O3/c1-2-3-4-5-7-12-8-6-9-14(13(10-19)11-20)15(12)16(21)18-17/h2-9,13,17,19-20H,1,10-11H2/b4-3+,7-5+,18-17?

InChI Key

HYIIDAABDYGOAY-PORXBIHVSA-N

Isomeric SMILES

C=C/C=C/C=C/C1=C(C(=CC=C1)C(CO)CO)C(=O)N=N

Canonical SMILES

C=CC=CC=CC1=C(C(=CC=C1)C(CO)CO)C(=O)N=N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Hydrazides

Hydrazides are versatile intermediates in organic synthesis and pharmacology. Below, the target compound is compared to analogous hydrazides based on structural features, synthesis, and applications.

Structural Comparison
Compound Name Key Structural Features Molecular Formula Biological/Material Applications
Succinic acid, 2-(m-(1,3,5-hexatrienyl)phenyl)hydrazide Succinic hydrazide + conjugated hexatrienylphenyl group C₁₆H₁₈N₂O₃ Potential antimicrobial/anticancer agent; material functionalization
Succinic hydrazide Simple succinic acid-hydrazine adduct C₄H₈N₂O₂ Intermediate for heterocycles
2-Furancarboxylic acid hydrazide Furan ring + hydrazide C₅H₆N₂O₂ Graphene oxide functionalization
4-(Benzenesulfonamido)benzoic acid hydrazide Sulfonamide + benzoic acid hydrazide C₁₃H₁₃N₃O₃S Antimicrobial activity
7-Hydroxy-4-methylcoumarin hydrazide Coumarin core + hydrazide C₁₁H₁₀N₂O₃ Antimicrobial derivatives

Key Observations :

  • Simpler hydrazides (e.g., succinic hydrazide) lack aromatic or conjugated substituents, limiting their applications to intermediates or less specialized roles .

Key Observations :

  • The target compound likely requires advanced synthetic steps (e.g., Sonogashira coupling or Heck reaction) to introduce the hexatrienyl group, contrasting with simpler hydrazides formed via direct hydrazine reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.